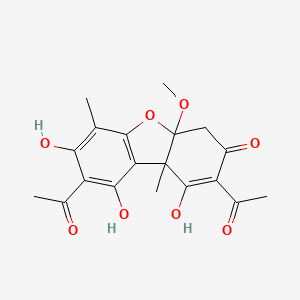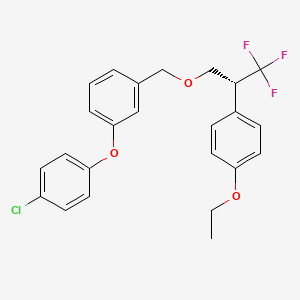
2,8-Diacetyl-4a,9b-dihydro-1,7,9-trihydroxy-4a-methoxy-6,9b-dimethyldibenzofuran-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Placodiolic acid is a member of acetophenones.
Scientific Research Applications
Photolytic Synthesis and Structural Analysis
Photolysis of related chloroacetamides has been explored as a method to synthesize novel 2,8-bridged isoquinoline derivatives. These compounds, including 8,13-dihydro-2-methoxy-4,6-ethanodibenz[c,f]azonine-5,7-dione, represent new classes of 2,8-bridged isoquinoline derivatives. X-ray crystallography confirms their structure, showcasing the potential of similar compounds in advancing organic synthesis and structural chemistry (Bremner et al., 1989).
Synthesis and Annelation of Benzofurans
The compound under study is part of a broader class of dibenzofurans. Annelation of benzofurans has been researched, offering methods to synthesize dibenzofurandiols. Such processes involve cyclization reactions and provide insights into the synthesis of structurally related dibenzofurans, which are important in various chemical syntheses (Carvalho & Sargent, 1984).
Isolation and Analysis from Lichen Mycobionts
Dibenzofurans, similar to the compound , have been isolated from the cultures of lichen mycobionts. Such studies are significant in understanding the natural occurrence and potential biological activities of these compounds. Spectroscopic methods are primarily used for structural determination, contributing to natural product chemistry and phytochemistry (Tanahashi et al., 2001).
Antibiotic Activity of Related Compounds
Phomodione, a compound structurally related to 2,8-Diacetyl-4a,9b-dihydro-1,7,9-trihydroxy-4a-methoxy-6,9b-dimethyldibenzofuran-3(4H)-one, has been identified from an endophytic Phoma species. This compound has shown antibiotic activity, suggesting the potential biomedical applications of related dibenzofurans. The identification and activity of such compounds contribute to the field of medical chemistry and natural product research (Hoffman et al., 2008).
properties
Molecular Formula |
C19H20O8 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2,8-diacetyl-1,7,9-trihydroxy-4a-methoxy-6,9b-dimethyl-4H-dibenzofuran-3-one |
InChI |
InChI=1S/C19H20O8/c1-7-14(23)12(9(3)21)15(24)13-16(7)27-19(26-5)6-10(22)11(8(2)20)17(25)18(13,19)4/h23-25H,6H2,1-5H3 |
InChI Key |
TUENYOIQMXRNRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC3(C2(C(=C(C(=O)C3)C(=O)C)O)C)OC)O)C(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid](/img/structure/B1252655.png)

![7-hydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-1-benzopyran-2-one](/img/structure/B1252660.png)
![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1252662.png)
![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate](/img/structure/B1252664.png)
![3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclopent-2-en-1-one](/img/structure/B1252666.png)
![2-[(3S,6S,9E,12S,15S,18S,21S,24R,27S)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-[(1S)-2-chloro-1-hydroxy-ethyl]-9-ethylidene-12-[(1S)-1-hydroxyethyl]-27-[[(3S)-3-hydroxytetradecanoyl]amino]-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxy-acetic acid](/img/structure/B1252668.png)





